Linker Length Variation (Ethoxy vs. Methoxy) at Position 7: Impact on Malate Dehydrogenase Inhibitory Potency
In the seminal SAR study by Coats et al., 4-hydroxyquinoline-3-carboxylic acids with varying 7-position substituents were evaluated for inhibition of porcine heart mitochondrial malate dehydrogenase [1]. The closest analog to the target compound—7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid (CAS 79807-93-5, CHEMBL160455), which contains a methoxy linker (–O–CH₂–O–) rather than the ethoxy linker (–O–CH₂–CH₂–O–) of the target compound—exhibited an IC₅₀ of 4073.8 nM against malate dehydrogenase [1][2]. While the target compound (CAS 79807-95-7) was catalogued by the National Cancer Institute under NSC307170, its quantitative dehydrogenase inhibition data under identical assay conditions has not been publicly disclosed [3]. However, the Coats et al. SAR model establishes that linker length in this chemotype directly co-varies with inhibitory potency, providing a structural basis for expecting differentiated activity between the ethoxy-linked target compound and its methoxy-linked analog [1].
| Evidence Dimension | Inhibition of porcine heart mitochondrial malate dehydrogenase (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported under identical conditions; NSC307170 designation confirms NCI receipt for screening [3] |
| Comparator Or Baseline | 7-(naphthalen-2-ylmethoxy)-4-oxo-1H-quinoline-3-carboxylic acid (CAS 79807-93-5, CHEMBL160455): IC₅₀ = 4073.8 nM [1][2] |
| Quantified Difference | Cannot be numerically quantified due to absence of public target compound data; structural difference = one additional methylene unit in the ether linker |
| Conditions | Malate dehydrogenase (Sus scrofa, mitochondrial) enzyme inhibition assay; reference compound tested under ChEMBL_123822 protocol, as reported in J Med Chem 1982, 25:57-63 [1][2] |
Why This Matters
For researchers procuring compounds to interrogate mitochondrial dehydrogenase inhibition or cellular respiration, linker length is a critical SAR determinant within this chemotype; selecting the ethoxy-linked variant over the methoxy-linked analog may yield distinct potency and selectivity profiles for target engagement studies.
- [1] Coats EA, Shah KJ, Milstein SR, Genther CS, Nene DM, Roesener J, Schmidt J, Pleiss M, Wagner E, Baker JK. 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. J Med Chem. 1982;25(1):57-63. View Source
- [2] BindingDB. Entry for BDBM50404726 (CHEMBL160455): IC₅₀ 4073.8 nM against Malate Dehydrogenase, mitochondrial (Sus scrofa). Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404726. View Source
- [3] National Cancer Institute Developmental Therapeutics Program. NSC307170: 3-Quinolinecarboxylic acid, 4-hydroxy-7-[2-(2-naphthalenyloxy)ethoxy]-. NCI DTP Compound Dictionary. View Source
